molecular formula C11H19NO3 B7459922 N-(3-Cyclohexylpropionyl)glycine

N-(3-Cyclohexylpropionyl)glycine

Cat. No.: B7459922
M. Wt: 213.27 g/mol
InChI Key: NNWUKOVZZJCHAM-UHFFFAOYSA-N
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Description

N-(3-Cyclohexylpropionyl)glycine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclohexyl group attached to a propionyl moiety, which is further linked to glycine

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amide Bond Formation: One common method for synthesizing N-(3-Cyclohexylpropionyl)glycine involves the formation of an amide bond between 3-cyclohexylpropionic acid and glycine. This can be achieved using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Direct Amidation: Another approach is the direct amidation of 3-cyclohexylpropionic acid with glycine under elevated temperatures and in the presence of a dehydrating agent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Purification: Using techniques like recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Cyclohexylpropionyl)glycine can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: The compound can be reduced to yield various reduced forms, depending on the reducing agents and conditions used.

    Substitution: It can participate in substitution reactions, where functional groups on the cyclohexyl ring or the glycine moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry: N-(3-Cyclohexylpropionyl)glycine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.

Medicine: this compound has potential therapeutic applications, including its use as a precursor for drug development and its potential effects on metabolic pathways.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various products.

Mechanism of Action

The mechanism of action of N-(3-Cyclohexylpropionyl)glycine involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or influencing cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(3-Phenylpropionyl)glycine: Similar in structure but with a phenyl group instead of a cyclohexyl group.

    N-(3-Cyclohexylacetyl)glycine: Differing by the length of the carbon chain linking the cyclohexyl group to glycine.

    N-(3-Cyclohexylbutyryl)glycine: Featuring a longer carbon chain compared to N-(3-Cyclohexylpropionyl)glycine.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance and hydrophobic interactions that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(3-cyclohexylpropanoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h9H,1-8H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWUKOVZZJCHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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